molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B133949 2,4-Dinitrotoluene CAS No. 121-14-2

2,4-Dinitrotoluene

Cat. No.: B133949
CAS No.: 121-14-2
M. Wt: 182.13 g/mol
InChI Key: RMBFBMJGBANMMK-UHFFFAOYSA-N
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Description

2,4-Dinitrotoluene is an organic compound with the chemical formula C₇H₆N₂O₄. This compound is significant in various industrial applications, particularly in the production of polyurethane foams and explosives .

Safety and Hazards

2,4-Dinitrotoluene is highly toxic and has a threshold limit value (TLV) of 1.5 mg/m3 . It is carcinogenic and toxic, and modern formulations tend to avoid its use . It is also toxic in contact with skin and fatal if inhaled .

Future Directions

The European Chemicals Agency (ECHA) has proposed restrictions on 2,4-Dinitrotoluene . This indicates a future direction towards more stringent regulations and controls on the use of this compound.

Relevant Papers The relevant papers for this compound include a Toxicological Profile by the Centers for Disease Control and Prevention and a paper on the Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6 .

Mechanism of Action

Target of Action

2,4-Dinitrotoluene (2,4-DNT) is an organic compound primarily used as a precursor to toluene diisocyanate . It is also known as a precursor to trinitrotoluene (TNT) . The primary targets of 2,4-DNT are the biochemical processes involved in the production of polyurethane foams .

Mode of Action

2,4-DNT is hydrogenated to produce 2,4-toluenediamine, which is then phosgenated to yield toluene diisocyanate . This process involves the interaction of 2,4-DNT with hydrogen and phosgene, leading to changes in its chemical structure and properties .

Biochemical Pathways

The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The nitrobenzene pathway links facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene . These pathways illustrate how bacteria can assimilate new carbon sources .

Pharmacokinetics

Information on the pharmacokinetics of 2,4-DNT is limited. It is known that 2,4-dnt has a relatively long half-life in aquatic systems, which facilitates its transport

Result of Action

The result of 2,4-DNT’s action is the production of toluene diisocyanate, which is used to produce flexible polyurethane foams . Some of the 2,4-DNT production is also converted to TNT . It is frequently used as a plasticizer, deterrent coating, and burn rate modifier in propellants .

Action Environment

The action of 2,4-DNT can be influenced by various environmental factors. For instance, 2,4-DNT can be released into the soil and surface water pathways through its production and use in military training activities, as well as unexpected explosive accidents during manufacturing . The presence of 2,4-DNT in the environment can lead to its interaction with various biological entities, potentially affecting its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

2,4-DNT interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 2,4-DNT is degraded by bacteria through pathways involving novel oxygenases for oxidative denitration and subsequent ring-fission . The degradation of 2,4-DNT by Rhodococcus pyridinivorans NT2 proceeded through a pathway involving intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene .

Cellular Effects

2,4-DNT has been shown to cause adverse neurological, hematological, reproductive, hepatic, and renal effects in animal studies . It also disturbs lipid transport and metabolism and oxygen supply in zebrafish, which could contribute to severe damage in the liver and death .

Molecular Mechanism

The molecular mechanism of 2,4-DNT involves its interaction with various biomolecules. The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The degradation of 2,4-DNT by Rhodococcus pyridinivorans NT2 proceeded through a pathway involving intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene .

Temporal Effects in Laboratory Settings

The effects of 2,4-DNT change over time in laboratory settings. For instance, in a study with zebrafish, 2,4-DNT exposure disturbed lipid transport and metabolism and oxygen supply, contributing to severe liver damage and death .

Dosage Effects in Animal Models

The effects of 2,4-DNT vary with different dosages in animal models. For example, in a study with rats, mice, and dogs, 2,4-DNT and 2,6-DNT isomers have similar effects and have been shown to cause adverse neurological, hematological, reproductive, hepatic, and renal effects .

Metabolic Pathways

2,4-DNT is involved in various metabolic pathways. For instance, the degradation of 2,4-DNT by Rhodococcus pyridinivorans NT2 proceeded through a pathway involving intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene .

Properties

IUPAC Name

1-methyl-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
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InChI Key

RMBFBMJGBANMMK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID0020529
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Molecular Weight

182.13 g/mol
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Physical Description

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor.
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Boiling Point

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F
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Flash Point

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor
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Density

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379
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Vapor Density

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg
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Color/Form

Yellow needles or monoclinic prisms, Yellow or orange crystals

CAS No.

121-14-2, 1326-41-6, 84029-42-5
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Melting Point

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F
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Synthesis routes and methods I

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0.9 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.2 mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.
[Compound]
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Au (Na+)CEO2
Quantity
208.2 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitrotoluene
Reactant of Route 2
Reactant of Route 2
2,4-Dinitrotoluene
Reactant of Route 3
Reactant of Route 3
2,4-Dinitrotoluene
Reactant of Route 4
Reactant of Route 4
2,4-Dinitrotoluene
Reactant of Route 5
2,4-Dinitrotoluene
Reactant of Route 6
Reactant of Route 6
2,4-Dinitrotoluene

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